7-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione
Description
Properties
CAS No. |
1207020-69-6 |
|---|---|
Molecular Formula |
C26H22N4O6 |
Molecular Weight |
486.484 |
IUPAC Name |
7-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-[(4-methoxyphenyl)methyl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C26H22N4O6/c1-33-18-8-4-15(5-9-18)14-30-25(31)19-10-6-17(12-20(19)27-26(30)32)24-28-23(29-36-24)16-7-11-21(34-2)22(13-16)35-3/h4-13H,14H2,1-3H3,(H,27,32) |
InChI Key |
QEFZSEWEYFQXML-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC(=C(C=C5)OC)OC)NC2=O |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
7-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione is a synthetic compound that has garnered attention for its potential biological activities. This compound integrates a quinazoline framework with oxadiazole and methoxybenzyl substituents, which may enhance its pharmacological profile. This article explores its biological activity, including anticancer properties and mechanisms of action based on recent studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 486.5 g/mol. The structural features include:
- Quinazoline core : Known for various biological activities.
- Oxadiazole moiety : Associated with anticancer and antimicrobial properties.
- Methoxybenzyl substituents : Potentially enhancing lipophilicity and bioactivity.
Biological Activity Overview
Recent studies have highlighted several important biological activities associated with this compound:
-
Anticancer Activity :
- The compound has been reported to exhibit significant cytotoxic effects against various cancer cell lines. For instance, it demonstrated an IC50 value of 35.58 μM against HePG-2 cells, indicating moderate activity .
- Structure-activity relationship (SAR) studies suggest that the oxadiazole group plays a crucial role in the cytotoxicity of derivatives based on this scaffold .
-
Mechanisms of Action :
- The compound's mechanism involves inducing apoptosis in cancer cells and disrupting cell cycle progression. In particular, it has been shown to arrest the cell cycle in the S phase, which is critical for cell proliferation .
- Molecular docking studies indicate that the compound interacts effectively with epidermal growth factor receptor (EGFR), a key target in cancer therapy .
Case Studies
Several studies have focused on the synthesis and evaluation of similar compounds:
- A study synthesized a series of quinazoline derivatives and evaluated their antiproliferative activity against cell lines such as A549 and MCF-7. The most potent derivative exhibited IC50 values significantly lower than standard chemotherapeutics like doxorubicin .
- Another investigation into oxadiazole derivatives revealed that modifications at specific positions enhanced their anticancer properties, reinforcing the importance of structural optimization in drug design .
Data Table: Biological Activity Summary
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs primarily differ in substituent patterns on the oxadiazole ring and the benzyl group. Below is a detailed comparison:
Structural and Functional Group Variations
Implications of Substituent Differences
- In contrast, the 2,3-dimethoxy analog () may exhibit altered binding due to meta-substitution effects . The 4-methoxybenzyl group (target) vs. 2-methoxybenzyl () influences solubility; para-substitution generally enhances symmetry and crystallinity.
- Heterocyclic vs. Halogen Substituents: The thiophene-containing analog () replaces methoxy groups with a sulfur heterocycle, which could improve metabolic stability but reduce polarity .
Q & A
Q. What are the common synthetic routes for synthesizing quinazoline-dione derivatives with oxadiazole and methoxybenzyl moieties?
Methodological Answer:
- The Knoevenagel condensation is a robust method for constructing heterocyclic scaffolds like thiazolidinediones, which share structural similarities with quinazoline-diones. For example, 5-arylidene-2,4-thiazolidinediones are synthesized using diisopropyl ethyl ammonium acetate (DIPEAc) as a dual catalyst/solvent, enabling room-temperature reactions with moderate-to-high yields .
- Oxadiazole formation can be achieved via cyclization of thiourea intermediates with aryl isothiocyanates under acidic conditions, as demonstrated in the synthesis of 1,3,5-oxadiazinane-4-thiones .
Q. Which analytical techniques are most effective for structural characterization of this compound?
Methodological Answer:
- X-ray crystallography is critical for resolving complex molecular geometries, such as disordered oxazole rings and intermolecular hydrogen bonding patterns (e.g., C–H⋯O interactions), as seen in related benzodiazepine-dione structures .
- NMR spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) are essential for verifying substituent connectivity, particularly for distinguishing methoxybenzyl and oxadiazole regions .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during synthesis?
Methodological Answer:
- Employ Design of Experiments (DoE) principles to systematically vary parameters (e.g., temperature, catalyst loading, solvent polarity). For instance, flow-chemistry setups enable precise control over oxidation reactions, reducing side products and enhancing reproducibility .
- Reusable catalysts like DIPEAc can maintain activity over multiple cycles, reducing waste and cost. This approach has been validated in green synthesis protocols for thiazolidinediones .
Q. What strategies are used to analyze structure-activity relationships (SAR) for quinazoline-dione derivatives?
Methodological Answer:
- Introduce substituent variations at key positions (e.g., methoxy groups on phenyl rings) and evaluate biological activity changes. For example, 5-arylidene-thiazolidinediones show enhanced antihyperglycemic activity when electron-withdrawing groups are present at the 5th position .
- Computational docking studies can predict binding affinities to target proteins (e.g., phospholipase A2 or COX-2). Molecular modeling tools like AutoDock Vina help visualize interactions between the oxadiazole moiety and active-site residues .
Q. How can contradictory spectral or crystallographic data be resolved?
Methodological Answer:
- For disordered crystal structures (e.g., oxazole rings with split positions), refine data using occupancy ratio models (e.g., 0.634:0.366 ratio) and validate with complementary techniques like electron density maps .
- Cross-validate NMR assignments with 2D-COSY and HSQC experiments to resolve overlapping proton signals, particularly in methoxybenzyl regions .
Q. What computational methods are suitable for predicting the compound’s physicochemical properties?
Methodological Answer:
- Use density functional theory (DFT) to calculate electronic properties (e.g., HOMO-LUMO gaps) and solvation free energy. Software like Gaussian 09 with B3LYP/6-31G(d) basis sets is standard for such analyses .
- Molecular dynamics (MD) simulations can assess stability in biological membranes, leveraging tools like GROMACS to model interactions with lipid bilayers .
Intermediate Research Questions
Q. How do solvent polarity and temperature influence the regioselectivity of oxadiazole formation?
Methodological Answer:
- Polar aprotic solvents (e.g., DMF) favor cyclization by stabilizing transition states, while elevated temperatures (80–100°C) accelerate oxadiazole ring closure. Comparative studies on thiourea cyclization show >70% yield in DMF at 90°C .
- Monitor reaction progress via thin-layer chromatography (TLC) with UV visualization to optimize timing and minimize byproducts .
Q. What are the best practices for validating analytical methods in quality control?
Methodological Answer:
- Follow ICH Q2(R1) guidelines for linearity, precision, and accuracy. For HPLC purity assays, calibrate using certified reference standards and validate with spike-recovery tests (e.g., 98–102% recovery for quinazoline-diones) .
- Perform stress testing (heat, light, pH extremes) to identify degradation products and establish stability profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
